molecular formula C10H11NO2 B083164 2-Hydroxy-5-methyl-1-indolinecarbaldehyde CAS No. 13303-69-0

2-Hydroxy-5-methyl-1-indolinecarbaldehyde

Cat. No. B083164
CAS RN: 13303-69-0
M. Wt: 177.2 g/mol
InChI Key: VYMUHQSOVHVMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-methyl-1-indolinecarbaldehyde, also known as HMA, is a chemical compound that belongs to the family of indolinecarbaldehydes. It is a yellow to orange powder that is soluble in organic solvents like ethanol and methanol. HMA is widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is not fully understood. However, it is believed that 2-Hydroxy-5-methyl-1-indolinecarbaldehyde acts as a chelating agent, forming complexes with metal ions. The fluorescence of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is enhanced upon the formation of these complexes, making it a useful probe for the detection of metal ions.

Biochemical And Physiological Effects

2-Hydroxy-5-methyl-1-indolinecarbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations up to 100 μM. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has also been shown to have low cytotoxicity against cancer cells.

Advantages And Limitations For Lab Experiments

2-Hydroxy-5-methyl-1-indolinecarbaldehyde has several advantages for lab experiments. It is a relatively simple compound to synthesize and has a high yield. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is also stable under normal laboratory conditions and has a long shelf life. However, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is sensitive to light and should be stored in a dark container to prevent degradation. Additionally, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde in scientific research. One potential application is the development of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde-based sensors for the detection of metal ions in environmental samples. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde could also be used as a building block for the synthesis of new compounds with potential biological activity. Additionally, the development of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde-based catalysts for organic reactions is an area of active research.
Conclusion:
In conclusion, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is a useful compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and the development of new compounds. While there is still much to learn about the biochemical and physiological effects of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde, its low toxicity and stability make it a promising candidate for future research.

Synthesis Methods

The synthesis of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can be achieved through the reaction of 2-hydroxy-5-methylindole with paraformaldehyde in the presence of an acid catalyst. The reaction yields 2-Hydroxy-5-methyl-1-indolinecarbaldehyde as a yellow to orange powder with a yield of around 60-70%. The purity of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can be improved through recrystallization or column chromatography.

Scientific Research Applications

2-Hydroxy-5-methyl-1-indolinecarbaldehyde has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions like copper, zinc, and mercury. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can also be used as a ligand for the development of metal-based catalysts. Additionally, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has been used as a building block for the synthesis of other compounds like indolinecarboxylates and indolinecarboxamides.

properties

CAS RN

13303-69-0

Product Name

2-Hydroxy-5-methyl-1-indolinecarbaldehyde

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

2-hydroxy-5-methyl-2,3-dihydroindole-1-carbaldehyde

InChI

InChI=1S/C10H11NO2/c1-7-2-3-9-8(4-7)5-10(13)11(9)6-12/h2-4,6,10,13H,5H2,1H3

InChI Key

VYMUHQSOVHVMAI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(C2)O)C=O

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C2)O)C=O

Origin of Product

United States

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